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Compound of Interest

Compound Name: C-021

Cat. No.: B1663713 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
C-021 dihydrochloride is a potent and selective small-molecule antagonist of the C-C

chemokine receptor 4 (CCR4).[1][2][3][4] This technical guide provides a comprehensive

overview of the biological activity, molecular targets, and experimental methodologies

associated with C-021, designed for professionals in the fields of drug discovery and

biomedical research. The information presented herein is curated from publicly available

research and technical data.

Physicochemical Properties of C-021
Dihydrochloride
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Property Value

Chemical Name

2-[1,4'-Bipiperidin]-1'-yl-N-cycloheptyl-6,7-

dimethoxy-4-quinazolinamine dihydrochloride[2]

[4]

Molecular Formula C₂₇H₄₁N₅O₂·2HCl[3]

Molecular Weight 540.57 g/mol [2][3][4]

Purity ≥98%[2][4]

Solubility
Soluble to 50 mM in water and to 100 mM in

DMSO

CAS Number 1784252-84-1[2][3]

Biological Activity and Molecular Target
The primary molecular target of C-021 is the C-C chemokine receptor 4 (CCR4), a G-protein

coupled receptor (GPCR). CCR4 is expressed on various immune cells, including T-helper 2

(Th2) cells, regulatory T cells (Tregs), and some cancer cells.[5][6][7] The natural ligands for

CCR4 are the chemokines CCL17 (also known as TARC) and CCL22 (also known as MDC).[6]

[7] The interaction of these chemokines with CCR4 plays a crucial role in mediating the

migration of these immune cells to sites of inflammation and into the tumor microenvironment.

[7]

C-021 exerts its biological effect by competitively inhibiting the binding of CCL17 and CCL22 to

CCR4, thereby blocking the downstream signaling pathways that lead to cellular chemotaxis.[1]

[5]

Quantitative Data on Biological Activity
The inhibitory activity of C-021 has been quantified in several key functional assays. The half-

maximal inhibitory concentration (IC₅₀) values demonstrate the potency of C-021 in blocking

CCR4-mediated responses.
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Assay Species IC₅₀ (nM)

Chemotaxis Inhibition Human 140[1]

Mouse 39[1]

[³⁵S]GTPγS Binding Inhibition

(CCL22-induced)
Human 18[1]

Experimental Protocols
Chemotaxis Assay
This protocol is adapted from a study investigating the effect of C-021 on cutaneous T-cell

lymphoma (CTCL) cell lines.[5]

Objective: To determine the inhibitory effect of C-021 on the migration of CCR4-expressing

cells towards a CCL17 or CCL22 gradient.

Materials:

Cells: Human CTCL cell lines MJ (Mycosis Fungoides derived) and HuT 78 (Sézary

Syndrome derived), cultured in appropriate media.[5]

Chemokines: Recombinant human CCL17 and CCL22.

Inhibitor: C-021 dihydrochloride dissolved in DMSO.

Assay Plates: Transwell plates (e.g., 24-well with 5 µm pore size inserts).

Assay Buffer: Serum-free RPMI 1640 medium.

Cell Viability Assay: (e.g., Trypan blue exclusion).

Detection Method: Cell counting or a fluorescence-based method.

Procedure:

Cell Preparation:
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Culture MJ and HuT 78 cells to a sufficient density.

Prior to the assay, harvest the cells and resuspend them in serum-free RPMI 1640

medium at a concentration of 1 x 10⁶ cells/mL.

Check cell viability.

Inhibitor Pre-incubation:

Treat the cell suspension with varying concentrations of C-021 or vehicle control (DMSO)

for 30 minutes at 37°C.[5]

Assay Setup:

Add different concentrations of CCL17 or CCL22 to the lower wells of the Transwell plate

in serum-free RPMI 1640 medium. Include a negative control with medium alone.

Place the Transwell inserts into the wells.

Add 100 µL of the pre-incubated cell suspension to the top of each Transwell insert.

Incubation:

Incubate the plates for 3 hours at 37°C in a humidified incubator with 5% CO₂.

Quantification of Migration:

After incubation, carefully remove the Transwell inserts.

Collect the cells that have migrated to the lower chamber.

Count the number of migrated cells using a hemocytometer or a cell counter. Alternatively,

a fluorescence-based assay can be used by pre-labeling the cells with a fluorescent dye.

Data Analysis:

Calculate the percentage of inhibition for each concentration of C-021 compared to the

vehicle control.
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Plot the percentage of inhibition against the log concentration of C-021 and determine the

IC₅₀ value using non-linear regression analysis.

[³⁵S]GTPγS Binding Assay
This is a generalized protocol for a GTPγS binding assay with a GPCR.

Objective: To measure the ability of C-021 to inhibit agonist-induced G-protein activation by

quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Materials:

Membrane Preparation: Cell membranes prepared from a cell line overexpressing human

CCR4.

Agonist: Human CCL22.

Inhibitor: C-021 dihydrochloride.

Radioligand: [³⁵S]GTPγS.

Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and GDP.

Scintillation Counter: For detecting radioactivity.

Filter Plates: (e.g., 96-well glass fiber filter plates).

Procedure:

Reaction Mixture Preparation:

In each well of a 96-well plate, combine the cell membrane preparation, varying

concentrations of C-021 or vehicle, and the agonist (CCL22).

Pre-incubate for a defined period at room temperature.

Initiation of Reaction:

Add [³⁵S]GTPγS to each well to start the binding reaction.
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Incubation:

Incubate the plate at 30°C for a specified time (e.g., 60 minutes) with gentle agitation.

Termination and Filtration:

Terminate the reaction by rapid filtration through the glass fiber filter plates using a cell

harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound

radioligand.

Wash the filters with ice-cold wash buffer.

Detection:

Dry the filter plates and add scintillation fluid to each well.

Measure the radioactivity in each well using a scintillation counter.

Data Analysis:

Determine the specific binding by subtracting non-specific binding (measured in the

presence of excess non-radiolabeled GTPγS) from total binding.

Calculate the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding for each

concentration of C-021.

Determine the IC₅₀ value by plotting the percentage of inhibition against the log

concentration of C-021 and fitting the data with a sigmoidal dose-response curve.

Signaling Pathways and Visualizations
CCR4 Signaling Pathway
The binding of CCL17 or CCL22 to CCR4 activates the coupled heterotrimeric G-protein

(typically Gαi). This leads to the dissociation of the Gαi and Gβγ subunits, which then modulate

the activity of downstream effector molecules. Key downstream events include the inhibition of

adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of

phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP₃) and
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diacylglycerol (DAG). These second messengers ultimately lead to an increase in intracellular

calcium and the activation of protein kinase C (PKC), respectively. Furthermore, CCR4

signaling can activate the PI3K/Akt and MAPK/ERK pathways, which are involved in cell

survival, proliferation, and migration. C-021 blocks the initial step of this cascade by preventing

ligand binding.
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Caption: CCR4 signaling pathway and the inhibitory action of C-021.
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Experimental Workflow: Chemotaxis Inhibition Assay
The following diagram illustrates the key steps in the chemotaxis inhibition assay used to

evaluate the potency of C-021.

Start Prepare CCR4+
Cell Suspension
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Caption: Workflow for the C-021 chemotaxis inhibition assay.

Logical Relationship: C-021 Mechanism of Action
This diagram outlines the logical flow of C-021's mechanism of action, from target binding to

the ultimate biological response.
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Caption: Logical flow of C-021's mechanism of action.

In Vivo Studies
C-021 has demonstrated efficacy in several preclinical in vivo models, highlighting its

therapeutic potential.

Neuropathic Pain: In a mouse model of neuropathic pain, both intrathecal and intraperitoneal

administration of C-021 dose-dependently reduced pain-related behaviors.[8][9]
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Cutaneous T-cell Lymphoma (CTCL): C-021 inhibited tumor growth in a CTCL xenograft

mouse model.[5]

Alloreactive Responses: The compound has been used to investigate the role of CCR4 in

lung rejection, indicating its potential in transplantation medicine.

Conclusion
C-021 is a well-characterized, potent antagonist of the CCR4 receptor with demonstrated

activity in both in vitro and in vivo models. Its ability to inhibit chemotaxis of key immune cell

populations makes it a valuable research tool and a potential therapeutic candidate for a range

of inflammatory diseases and cancers where CCR4 signaling is implicated. The data and

protocols presented in this guide offer a solid foundation for researchers and drug development

professionals interested in further exploring the utility of C-021.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. C 021 dihydrochloride (3581) by Tocris, Part of Bio-Techne [bio-techne.com]

3. molnova.com [molnova.com]

4. C 021 dihydrochloride | Chemokine CC Receptors | Tocris Bioscience [tocris.com]

5. aacrjournals.org [aacrjournals.org]

6. The C-C Chemokines CCL17 and CCL22 and Their Receptor CCR4 in CNS Autoimmunity
- PMC [pmc.ncbi.nlm.nih.gov]

7. CCL17, CCL22 and their receptor CCR4 in hematologic malignancies - PMC
[pmc.ncbi.nlm.nih.gov]

8. CCR4 Antagonist (C021) Administration Diminishes Hypersensitivity and Enhances the
Analgesic Potency of Morphine and Buprenorphine in a Mouse Model of Neuropathic Pain -
PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b1663713?utm_src=pdf-body
https://aacrjournals.org/cancerrescommun/article-pdf/doi/10.1158/2767-9764.CRC-24-0297/3499041/crc-24-0297.pdf
https://www.benchchem.com/product/b1663713?utm_src=pdf-body
https://www.benchchem.com/product/b1663713?utm_src=pdf-body
https://www.benchchem.com/product/b1663713?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/c-021.html
https://www.bio-techne.com/p/small-molecules-peptides/c-021-dihydrochloride_3581
https://molnova.com/files/document/DATASHEET/DATASHEET_M12687.pdf
https://www.tocris.com/products/c-021-dihydrochloride_3581
https://aacrjournals.org/cancerrescommun/article-pdf/doi/10.1158/2767-9764.CRC-24-0297/3499041/crc-24-0297.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5713275/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5713275/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11379839/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11379839/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7372009/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7372009/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7372009/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663713?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


9. CCR4 Antagonist (C021) Administration Diminishes Hypersensitivity and Enhances the
Analgesic Potency of Morphine and Buprenorphine in a Mouse Model of Neuropathic Pain -
PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [The Biological Activity and Molecular Targets of C-021:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1663713#c-021-biological-activity-and-targets]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/32760393/
https://pubmed.ncbi.nlm.nih.gov/32760393/
https://pubmed.ncbi.nlm.nih.gov/32760393/
https://www.benchchem.com/product/b1663713#c-021-biological-activity-and-targets
https://www.benchchem.com/product/b1663713#c-021-biological-activity-and-targets
https://www.benchchem.com/product/b1663713#c-021-biological-activity-and-targets
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1663713?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663713?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

